molecular formula C29H18FN3O B12480123 4-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}-5-phenyl-1H-imidazol-2-yl)benzonitrile

4-(4-{4-[(4-fluorophenyl)carbonyl]phenyl}-5-phenyl-1H-imidazol-2-yl)benzonitrile

Cat. No.: B12480123
M. Wt: 443.5 g/mol
InChI Key: ULSOAIKMJVGHAH-UHFFFAOYSA-N
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Description

4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-3H-imidazol-2-yl}benzonitrile is a complex organic compound characterized by its unique structure, which includes a fluorobenzoyl group, a phenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-3H-imidazol-2-yl}benzonitrile typically involves multiple steps, starting with the preparation of key intermediates such as 4-fluorobenzoyl chloride. One common method involves the reaction of 4-fluorobenzoic acid with thionyl chloride to produce 4-fluorobenzoyl chloride . This intermediate is then reacted with other aromatic compounds under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-3H-imidazol-2-yl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-3H-imidazol-2-yl}benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-3H-imidazol-2-yl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[4-(4-fluorobenzoyl)phenyl]-5-phenyl-3H-imidazol-2-yl}benzonitrile is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C29H18FN3O

Molecular Weight

443.5 g/mol

IUPAC Name

4-[5-[4-(4-fluorobenzoyl)phenyl]-4-phenyl-1H-imidazol-2-yl]benzonitrile

InChI

InChI=1S/C29H18FN3O/c30-25-16-14-23(15-17-25)28(34)22-12-10-21(11-13-22)27-26(20-4-2-1-3-5-20)32-29(33-27)24-8-6-19(18-31)7-9-24/h1-17H,(H,32,33)

InChI Key

ULSOAIKMJVGHAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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